2,6-Dimethylpyridine-3,5-dicarboxylic acid (H2mpda) is a multidentate organic ligand commonly employed in the field of coordination chemistry. [] It belongs to the class of pyridine dicarboxylic acids, characterized by a pyridine ring with two carboxylic acid groups (-COOH) attached. [] H2mpda plays a crucial role in scientific research, particularly in the synthesis of metal-organic frameworks (MOFs) and coordination polymers (CPs) due to its versatile coordination modes and ability to form stable complexes with various metal ions. [, , ]
2,6-Dimethylpyridine-3,5-dicarboxylic acid is a complex organic compound notable for its diverse applications in chemistry, biology, and materials science. This compound features a pyridine ring with two methyl groups at the 2 and 6 positions and carboxylic acid functional groups at the 3 and 5 positions. Its unique structure allows it to serve as a versatile building block in synthetic chemistry and as a potential therapeutic agent in medicinal research.
2,6-Dimethylpyridine-3,5-dicarboxylic acid belongs to the class of pyridine derivatives, which are characterized by a six-membered aromatic ring containing one nitrogen atom. It is classified as a dicarboxylic acid due to the presence of two carboxyl functional groups.
The synthesis of 2,6-dimethylpyridine-3,5-dicarboxylic acid can be achieved through several methods:
The molecular formula for 2,6-dimethylpyridine-3,5-dicarboxylic acid is C11H13N1O4. Its structure includes:
2,6-Dimethylpyridine-3,5-dicarboxylic acid participates in various chemical reactions:
The mechanism by which 2,6-dimethylpyridine-3,5-dicarboxylic acid exerts its effects involves interactions with biological targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects or influencing chemical reactivity in synthetic applications.
2,6-Dimethylpyridine-3,5-dicarboxylic acid has several scientific uses:
This compound's versatility makes it an important subject of study across multiple scientific disciplines.
Esterification represents a fundamental transformation route for 2,6-dimethylpyridine-3,5-dicarboxylic acid (DMDP), enabling access to valuable intermediates with tailored physicochemical properties. The diacid undergoes direct esterification to produce symmetrical diesters, with dimethyl and diethyl esters being the most technologically significant derivatives. Industrial-scale production of diethyl 2,6-dimethylpyridine-3,5-dicarboxylate (CAS 1149-24-2) achieves high purity (≥99.0%) with strict control of impurities (≤1.0%) and moisture content (≤0.50%), as evidenced by standardized melting point specifications (71.0–74.0°C) [4]. The commercial availability of this compound in multi-ton quantities underscores its importance as a synthetic intermediate [4].
Transesterification provides an alternative pathway when direct esterification proves challenging. The dimethyl ester derivative (C₁₁H₁₃NO₄; MW 223.23 g/mol) is accessible through this approach and is available commercially as a high-purity material for specialized research applications, though analytical data remain limited for certain suppliers [7]. Both dimethyl and diethyl esters serve as protected forms of the dicarboxylic acid that enable selective functionalization at other molecular positions while preserving the carboxyl groups for subsequent transformations.
Hydrolysis of these esters regenerates the parent diacid under controlled conditions. Basic hydrolysis employs potassium hydroxide in ethanol-water systems (3:2 ratio) under reflux conditions for three hours, achieving near-quantitative conversion. Subsequent acidification to pH 3 with dilute hydrochloric acid precipitates 2,6-dimethylpyridine-3,5-dicarboxylic acid as a crystalline white solid in 84% yield [6]. This hydrolysis demonstrates chemoselectivity, leaving the methyl substituents on the pyridine ring unaffected under these conditions. Acidic hydrolysis represents a viable alternative pathway, though with potential risks of decarboxylation under harsh conditions [3].
Table 1: Characterization Data for Key DMDP Esters
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Physical Form | Purity Specifications |
---|---|---|---|---|---|
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate | 1149-24-2 | C₁₃H₁₇NO₄ | 251.28 | White/off-white powder | ≥99.0%, moisture ≤0.50%, total impurities ≤1.0% |
Dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate | Not specified | C₁₁H₁₃NO₄ | 223.23 | Not specified | Sold as rare chemical without analytical data |
2,6-Dimethylpyridine-3,5-dicarboxylic acid dihydrazide | 15420-54-9 | C₉H₁₃N₅O₂ | 223.23 | Not specified | Density: 1.311 g/cm³, PSA: 123.13 Ų |
Beyond simple alkyl esters, diacid hydrazide derivatives offer access to specialized applications. The dihydrazide derivative (CAS 15420-54-9, C₉H₁₃N₅O₂, MW 223.23 g/mol) exhibits a density of 1.311 g/cm³ and polar surface area of 123.13 Ų, properties that influence its crystallinity and solubility profile [10]. This compound serves as a key precursor for heterocyclic condensation reactions, expanding the structural diversity accessible from the DMDP core.
The Hantzsch dihydropyridine synthesis provides a robust and scalable route to 2,6-dimethylpyridine-3,5-dicarboxylate precursors. This classical approach begins with the condensation of ethyl acetoacetate (500 g, 3.85 moles) with aqueous formaldehyde (40%, 152 g) catalyzed by diethylamine (20-25 drops) under controlled temperature conditions. The initial exothermic reaction requires ice cooling for six hours, followed by extended standing at ambient temperature (40-45 hours) to complete the formation of the dihydro intermediate [3].
The resulting 1,4-dihydro-3,5-dicarbethoxy-2,6-dimethylpyridine precipitates as a crystalline solid after saturation with ammonia in alcoholic solution, yielding 410-435 g (84-89% yield) with a characteristic melting point of 175-180°C. This dihydropyridine intermediate undergoes critical oxidative aromatization using a mixed acid system comprising concentrated nitric acid (72 g) and sulfuric acid (78 g) in water (270 g). The exothermic oxidation requires careful temperature control to manage vigorous foaming, with the reaction typically completing within 10-15 minutes as evidenced by the development of a deep red coloration [3].
Table 2: Hantzsch Synthesis and Oxidation Steps for Pyridinedicarboxylate Production
Synthesis Stage | Reagents & Conditions | Intermediate/Product | Yield | Key Characteristics |
---|---|---|---|---|
Dihydropyridine Formation | Ethyl acetoacetate + formaldehyde, diethylamine catalyst, 0°C (6h) then RT (40-45h) | 1,4-Dihydro-3,5-dicarbethoxy-2,6-dimethylpyridine | 84-89% | Mp 175-180°C, crystalline solid |
Oxidative Aromatization | HNO₃/H₂SO₄/H₂O (10:13:37.5 w/w/w), controlled heating (10-15 min) | 3,5-Dicarbethoxy-2,6-dimethylpyridine | 58-65% | Bp 170-172°C/8 mm Hg |
Saponification/Decarboxylation | KOH in ethanol (reflux), CaO, high-temperature distillation | 2,6-Dimethylpyridine | 30-36% (overall from ethyl acetoacetate) | Bp 142-144°C/743 mm Hg |
The oxidized intermediate, 3,5-dicarbethoxy-2,6-dimethylpyridine, is isolated after basification with ammonium hydroxide, followed by vacuum distillation (170-172°C at 8 mm Hg) to yield 115-130 g (58-65% based on dihydro ester). This critical intermediate serves dual purposes: it can undergo saponification and decarboxylation to produce 2,6-dimethylpyridine (63-65% yield), or serve as precursor to the diacid through selective ester hydrolysis [3] [6].
The final transformation to the heterocyclic core structure involves saponification using alcoholic potassium hydroxide (78.5 g in 400 mL ethanol) added in three portions under reflux, followed by 40 minutes of additional boiling. The resulting salt undergoes dry distillation with calcium oxide (390 g) in a metal retort at high temperature (Meker burner) to effect decarboxylation, yielding 35-36 g (63-65%) of 2,6-dimethylpyridine boiling at 142-144°C/743 mm Hg [3]. This classical sequence demonstrates the critical role of oxidative aromatization in converting the Hantzsch dihydropyridine to functionalized pyridine derivatives, albeit with moderate overall yields (30-36% from ethyl acetoacetate) due to multiple purification steps.
Industrial-scale production of pyridinedicarboxylic acids demands efficient oxidation systems with improved atom economy and reduced environmental impact. A significant advancement addresses the oxidation of 2,6-dimethylpyridine to 2,6-pyridinedicarboxylic acid (dipicolinic acid) through a two-stage continuous process utilizing hexavalent chromium oxidation. This methodology achieves exceptional yields exceeding 80-90% through careful control of reaction stoichiometry and isolation of an intermediate chromium complex [5].
The optimized oxidation employs sodium bichromate (40-65% CrO₃ equivalent) in sulfuric acid (50-80% concentration) with critical molar ratios: chromium excess (x = 0.5-1.0 moles per mole of theoretical dipicolinic acid), free acid (y = 6-10 moles H₂SO₄ per mole of complexed acid), and controlled water content (m = 40-150 moles). These parameters ensure formation of a stable addition compound between dipicolinic acid and CrO₃—a novel intermediate crucial for efficient isolation. The reaction occurs in homogeneous phase at elevated temperatures, with continuous flow reactors enabling precise residence time control to maximize conversion while minimizing over-oxidation [5].
Table 3: Optimized Parameters for Continuous Flow Oxidation of 2,6-Dimethylpyridine
Parameter | Variable Symbol | Optimal Range | Function |
---|---|---|---|
Chromium excess | x | 0.5–1.0 moles CrO₃ per mole theoretical DPA | Ensures complete oxidation and complex formation |
Free sulfuric acid | y | 6–10 moles H₂SO₄ per mole complexed DPA | Maintains acidic environment and solubility |
Initial water content | m | 40–150 moles H₂O per mole reactants | Controls reaction exothermicity and viscosity |
Hydrolysis water | n | 135–165 g water per g complex | Facilitates decomposition of Cr-DPA complex |
The second stage involves hot hydrolysis of the chromium-dipicolinic acid complex at controlled water-to-complex ratios (135-165 g water per gram complex). This critical decomposition step liberates high-purity dipicolinic acid while recovering chromium values for recycling. The continuous flow configuration demonstrates substantial advantages over batch processing: enhanced heat management during the exothermic oxidation, reduced reactor fouling, consistent product quality, and throughput scalability unattainable in traditional batch reactors [5].
Catalytic dehydrogenation represents another industrially significant advancement for dihydropyridine aromatization. Modern approaches replace stoichiometric oxidants with catalytic systems utilizing molecular oxygen or dehydrogenation catalysts. These methodologies substantially reduce inorganic waste streams associated with classical oxidation methods while improving process safety profiles by eliminating concentrated acid mixtures. The transition to catalytic systems demonstrates particular advantage in large-scale production where waste minimization and operational safety become economically critical factors [9].
Table 4: Continuous Flow Reactor Configuration for DMDP Synthesis
Reactor Stage | Function | Key Operational Parameters | Product/Intermediate |
---|---|---|---|
Stage 1: Oxidation | Lutidine oxidation with Na₂Cr₂O₇/H₂SO₄ | [CrO₃] = 45-50% w/w, [H₂SO₄] = 60-70% w/w, T = controlled exotherm | CrO₃-Dipicolinic acid addition compound |
Intermediate Isolation | Crystallization and filtration | Cooling to 20-25°C, filtration and washing | Solid complex (high purity) |
Stage 2: Hydrolysis | Complex decomposition | H₂O/complex = 135-165 w/w, T = 90-100°C | Cr(III) solution and crude dipicolinic acid |
Purification | Crystallization and drying | Acidification to pH 2-3, cooling crystallization | 2,6-Pyridinedicarboxylic acid (≥98% purity) |
Advanced catalytic systems further enhance sustainability through heterogeneous catalysts that facilitate both the Hantzsch condensation and subsequent dehydrogenation in telescoped reactions. These integrated approaches minimize intermediate isolation steps, reducing solvent consumption and processing time while maintaining high overall yields. The continuous methodologies represent the current state-of-the-art for industrial-scale production of 2,6-dimethylpyridine-3,5-dicarboxylic acid derivatives, balancing economic viability with environmental considerations [5] [9].
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